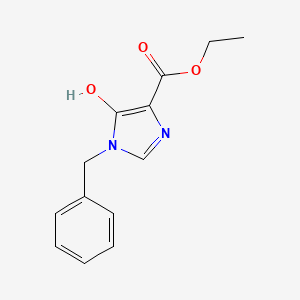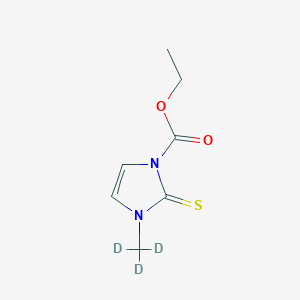
Carbimazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbimazole-d3 is a deuterated form of carbimazole, a drug used primarily for the treatment of hyperthyroidism and thyrotoxicosis. Carbimazole is an imidazole antithyroid agent that is metabolized to methimazole, which is responsible for its antithyroid activity . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of carbimazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbimazole-d3 involves the incorporation of deuterium atoms into the carbimazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated methanol with 3-methyl-2-thioimidazoline-1-carboxylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes several steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Carbimazole-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to methimazole through oxidative processes.
Reduction: Reduction of the imidazole ring under specific conditions.
Substitution: Substitution reactions involving the imidazole ring and other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Methimazole.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
科学的研究の応用
Carbimazole-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of carbimazole.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Developing new antithyroid drugs and improving existing therapies.
Biological Studies: Understanding the biological effects and mechanisms of action of carbimazole
作用機序
Carbimazole-d3, like carbimazole, is converted to methimazole in the body. Methimazole inhibits the thyroid peroxidase enzyme, preventing the iodination and coupling of tyrosine residues on thyroglobulin. This reduces the production of thyroid hormones T3 and T4, thereby decreasing thyroid function .
類似化合物との比較
Similar Compounds
Methimazole: The active metabolite of carbimazole.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action.
Thiamazole: Another name for methimazole
Uniqueness
Carbimazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide stability and allow for detailed studies of metabolic pathways and pharmacokinetics, which are not possible with non-deuterated compounds .
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i2D3 |
InChIキー |
CFOYWRHIYXMDOT-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=CN(C1=S)C(=O)OCC |
正規SMILES |
CCOC(=O)N1C=CN(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


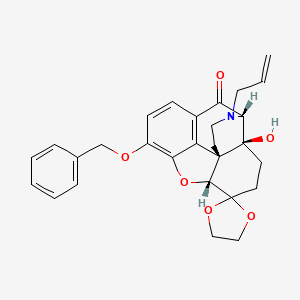
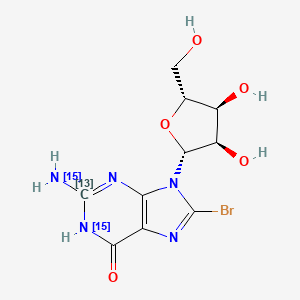
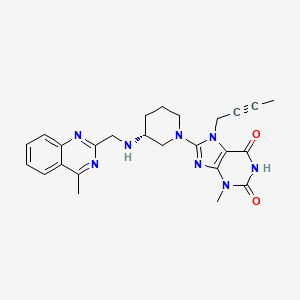
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
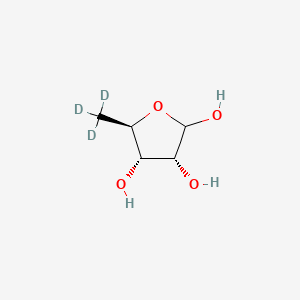
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)


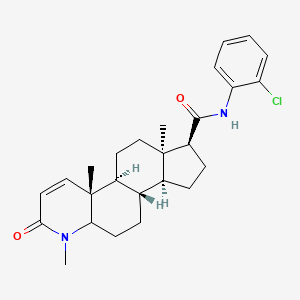
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13864666.png)


